FEN1-IN-1 is a small molecule inhibitor designed to target the flap endonuclease 1 (FEN1) enzyme, which plays a significant role in DNA metabolism, particularly in the processes of DNA replication and repair. FEN1 is crucial for the maturation of Okazaki fragments during lagging strand synthesis and for base excision repair, making it a potential target for cancer therapies due to its involvement in maintaining genome stability.
FEN1-IN-1 belongs to a class of compounds known as enzyme inhibitors. Its primary classification is as a biochemical agent that selectively inhibits the activity of the FEN1 enzyme, thereby impacting DNA repair mechanisms. This compound has been explored in various studies for its potential applications in cancer treatment, given FEN1's role in tumorigenesis.
The synthesis of FEN1-IN-1 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, common methods include:
FEN1-IN-1 has a unique molecular structure that allows it to interact specifically with the FEN1 enzyme. The precise three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling techniques.
While detailed structural data specific to FEN1-IN-1 is not available from the search results, general characteristics of small molecule inhibitors include:
FEN1-IN-1 primarily participates in biochemical reactions where it inhibits the activity of FEN1. This interaction can be described as competitive inhibition where the inhibitor competes with natural substrates for binding at the active site of the enzyme.
The kinetics of inhibition can be analyzed using Michaelis-Menten kinetics or Lineweaver-Burk plots to determine parameters such as (inhibition constant) and (maximum reaction velocity).
FEN1-IN-1 exerts its inhibitory effect by binding to the active site of FEN1, preventing it from cleaving DNA flaps during replication and repair processes. This action disrupts normal DNA metabolism, leading to potential accumulation of DNA damage.
Studies indicate that effective inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing therapeutic efficacy when used in conjunction with other treatments.
FEN1-IN-1 has potential applications in scientific research and medicine:
FEN1-IN-1 (Compound 1) is a small-molecule inhibitor that specifically targets the catalytic core of flap endonuclease 1 (FEN1), a structure-specific metallonuclease essential for DNA replication and repair. The inhibitor binds within the enzyme's active site pocket, which is characterized by a conserved architecture featuring a double-β-sheet fold surrounded by α-helices and a helical clamp domain that coordinates DNA substrate recognition [6] [9]. A key mechanism involves the compound's coordination with the Mg²⁺ ions required for FEN1's nuclease activity. This metal ion chelation disrupts the divalent cation-dependent phosphodiester bond hydrolysis, effectively blocking the catalytic mechanism [4]. Biochemical analyses demonstrate that FEN1-IN-1 achieves inhibition through competitive binding at the substrate recognition site, preventing the 5'-flap DNA from adopting the bent conformation necessary for precise cleavage at the flap junction [6] [9].
The structural basis of this inhibition has been elucidated through comparative analyses with archaeal and human FEN1 homologs. These studies reveal that FEN1-IN-1 occupies the hydrophobic pocket near the active site residues (including those in the helical clamp and flexible loop regions), sterically hindering the DNA-tracking mechanism where FEN1 threads the 5'-flap through its cap region [6] [9]. Mutagenesis studies confirm that residues involved in magnesium coordination and flap binding are critical for inhibitor sensitivity. This targeted disruption results in potent suppression of both endonucleolytic and exonucleolytic activities of FEN1, with biochemical assays showing significant inhibition across various DNA substrates mimicking replication and repair intermediates [4] [9].
Table 1: Biochemical Inhibition Parameters of FEN1-IN-1
Activity Inhibited | Substrate Type | IC₅₀ Range | Mechanistic Basis |
---|---|---|---|
5' Flap Endonuclease | DNA flaps | 0.2-20 μM | Mg²⁺ chelation & substrate occlusion |
Gap-dependent Endonuclease | Gapped DNA duplexes | 5-30 μM | Active site blockade |
EXO1 Compensation | Replication fork mimics | 10-20 μM | Loss of backup nuclease function |
Beyond direct catalytic inhibition, FEN1-IN-1 exerts profound allosteric effects on the functional interaction between FEN1 and proliferating cell nuclear antigen (PCNA). PCNA, the DNA sliding clamp, forms a trimeric ring structure that recruits FEN1 to sites of DNA replication and repair via a conserved PCNA-interacting peptide (PIP) box motif (³³⁷QGRLDDFFK³⁴⁵) at the C-terminus of FEN1 [2] [5]. Structural studies of the human FEN1-PCNA complex reveal that the primary binding interface involves the C-terminal tail of FEN1 forming a βA–αA–βB motif, which engages in β-sheet and hydrophobic interactions with PCNA [2]. This interaction not only stabilizes FEN1 but also induces conformational changes that activate its nuclease activity by 10-50 fold [2] [5].
FEN1-IN-1 binding to FEN1's catalytic core induces long-range conformational perturbations that destabilize this critical protein-protein interface. Specifically, biochemical and biophysical analyses demonstrate that inhibitor-bound FEN1 exhibits reduced affinity for PCNA due to disruption of the Phe³⁴³/Phe³⁴⁴ residues within the PIP box, which are essential for hydrophobic packing against PCNA [5]. This allosteric disruption prevents the "locked-down" orientation of FEN1 on PCNA, a state required for efficient substrate handoff during DNA metabolic processes [2]. Consequently, the inhibitor compromises PCNA's ability to stimulate FEN1 activity and coordinate the sequential actions of enzymes during Okazaki fragment maturation and long-patch base excision repair (LP-BER). Cellular studies corroborate this, showing that FEN1-IN-1 treatment phenocopies the FFAA mutation (Phe³⁴³Ala/Phe³⁴⁴Ala), which specifically ablates FEN1-PCNA binding and causes replication defects [5].
Table 2: Impact of FEN1-IN-1 on FEN1/PCNA Biophysical Parameters
Interaction Parameter | Untreated Control | FEN1-IN-1 Treated | Functional Consequence |
---|---|---|---|
Binding Affinity (Kd) | 15 nM | >500 nM | Impaired recruitment to replication foci |
Stimulation of Cleavage | 50-fold increase | <5-fold increase | Loss of substrate processing efficiency |
Complex Half-life | >60 min | <10 min | Premature complex dissociation |
FEN1-IN-1-mediated inhibition severely compromises the maturation of Okazaki fragments during eukaryotic DNA replication. In the lagging strand synthesis, RNA-primed Okazaki fragments require precise processing involving RNase H1-mediated primer removal, DNA polymerase δ (Pol δ)-driven displacement generating a 5'-flap, FEN1 cleavage of this flap, and DNA ligase I (LIG I)-mediated sealing [1] [9]. FEN1 is indispensable for the removal of the final RNA-containing flap through its structure-specific endonuclease activity. When FEN1 is inhibited by FEN1-IN-1, in vitro reconstitution assays using nuclear extracts reveal a significant accumulation of unligated intermediates (32-50 nt) and a >70% reduction in fully ligated products (80 nt) compared to controls [5]. This occurs despite normal flap cleavage activity on isolated substrates, indicating that the inhibitor disrupts the coordinated processing within the replication complex rather than intrinsic nuclease function alone.
The inhibitor exacerbates genomic instability through two primary mechanisms: First, the loss of efficient flap cleavage leads to persistent 5'-flaps that can form secondary structures, inhibiting subsequent ligation. Second, impaired FEN1-PCNA interaction (Section 1.2) disrupts the spatiotemporal coordination of Pol δ, FEN1, and LIG I at the replication fork [5] [9]. This forces reliance on backup pathways involving exonuclease 1 (EXO1), which exhibits broader cleavage specificity and can generate excessively long flaps. These flaps are prone to strand displacement and formation of pathological secondary structures, ultimately resulting in unresolved nicks and double-strand breaks (DSBs). Supporting this, FEN1-IN-1 treatment of human cell lines induces replication fork stalling, elevated γH2AX foci (marking DSBs), and increased 53BP1 nuclear bodies – hallmarks of replication stress and DNA damage [4] [9]. The compound's effect is particularly pronounced in cells with compromised alternative nucleases (e.g., EXO1 deficiency), confirming FEN1's non-redundant role [4].
Table 3: Consequences of FEN1-IN-1 on Okazaki Fragment Processing
Replication Intermediate | Status in FEN1-IN-1 Treated Cells | Downstream Effect |
---|---|---|
5' RNA-DNA flaps | Accumulated (≥5-fold increase) | Unligated Okazaki fragments |
Long-flap intermediates | Increased prevalence | RPA binding & replication fork arrest |
Double-strand breaks | 3-4 fold elevation in γH2AX foci | Chromosomal instability |
Extended Okazaki fragments | Delayed maturation | S-phase prolongation |
FEN1-IN-1 profoundly disrupts the long-patch base excision repair (LP-BER) pathway, a critical mechanism for repairing oxidative base damage and abasic sites. LP-BER requires sequential action of DNA polymerase β (Pol β), FEN1, and DNA ligase I [3] [7] [9]. Following glycosylase and AP endonuclease (APE1) action, Pol β performs strand-displacement synthesis, generating a 5'-flap intermediate containing the damaged moiety. FEN1 cleaves this flap, enabling ligation. Key substrates sensitive to FEN1 inhibition include 2-deoxyribonolactone (dL), a major oxidized abasic lesion that blocks short-patch BER by cross-linking Pol β via its dRP lyase activity [7]. Mitochondrial LP-BER of dL is particularly FEN1-dependent, as demonstrated by immunodepletion experiments where FEN1 removal from mitochondrial extracts reduced repair efficiency by >80% [7].
FEN1-IN-1 impedes LP-BER through dual mechanisms: direct catalytic inhibition and disruption of repair complex assembly. In vitro BER assays with cell extracts show that FEN1-IN-1 (10-20 μM) reduces LP-BER efficiency by 60-75% for uracil and 8-oxoguanine lesions, while sparing single-nucleotide (short-patch) BER [3] [7]. The inhibitor causes accumulation of displacement loops (D-loops) and uncleaved 5'-flaps, detectable as repair intermediates. This defect is mechanistically linked to the compound's ability to block FEN1's tracking mechanism, preventing it from engaging the 5'-terminus of the flap and cleaving at the junction point [9]. Consequently, unrepaired lesions persist, leading to replication blocks and DNA strand breaks. The biological impact is evident in FEN1-IN-1 treated cells, which exhibit hypersensitivity to oxidative agents like H₂O₂, delayed repair kinetics for oxidative damage, and elevated levels of unrepaired base lesions [3] [7]. Furthermore, FEN1 depletion studies confirm that the inhibitor phenocopies genetic FEN1 deficiency, causing increased apoptosis and genomic instability following oxidative stress [3] [7] [9].
Table 4: FEN1-IN-1 Sensitivity in Repair-Deficient Contexts
DNA Damage Context | Repair Intermediate Affected | Sensitization Factor* (vs. WT) |
---|---|---|
Oxidative stress (H₂O₂) | dL lesions, 8-oxoG | 3.5-4.2 fold |
Methyl methanesulfonate (MMS) | Alkylated bases requiring LP-BER | 2.8-3.6 fold |
Endogenous ROS | Mitochondrial DNA repair intermediates | >5 fold |
*Sensitization factor measured by reduced IC₅₀ or increased apoptosis in FEN1-IN-1 treated cells.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7